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eosinophil-derived neurotoxin

Cat. No.: B1178602
CAS No.: 126098-39-3
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Description

Historical Discovery and Nomenclatural Evolution

The discovery of what is now known as Eosinophil-Derived Neurotoxin (EDN) is intertwined with the investigation of a neurological phenomenon observed in the early 20th century. In the 1930s, M. H. Gordon described a paralytic condition in rabbits following the injection of material from Hodgkin's disease lymph nodes. This reaction, characterized by ataxia and muscle stiffness, became known as the "Gordon phenomenon". nih.govnih.govresearchgate.net Initially, it was thought to be caused by a thermostable virus. mdpi.com However, subsequent research in the 1970s by Durack and colleagues revealed that the neurotoxic activity was, in fact, caused by a substance present in eosinophils. nih.govmdpi.com

This led to the purification of a protein with a molecular weight of approximately 18 kDa from human eosinophils that could reproduce the Gordon phenomenon when injected into experimental animals. researchgate.netmdpi.compnas.org This protein was named this compound (EDN). researchgate.netnih.gov In a parallel line of research, Peterson and Venge isolated a protein from eosinophil granules which they named eosinophil protein X (EPX). mdpi.comnih.gov Later studies demonstrated that EDN and EPX are the same protein, though both names persist in scientific literature. nih.govoup.comontosight.ai Further research also identified EDN as being the same protein as a non-secretory ribonuclease found in human urine (RNase Us) and a ribonuclease present in the liver. mdpi.com

The molecular cloning of the EDN gene, designated as RNASE2, in the late 1980s provided a complete amino acid sequence and confirmed its identity. pnas.org This pivotal step also revealed its significant homology to other proteins, leading to its classification within a broader family of enzymes.

Milestone Description Key Researchers/Findings
Early 20th Century Description of the "Gordon phenomenon," a neurotoxic reaction in rabbits.M. H. Gordon nih.govnih.govresearchgate.net
1970s Identification of eosinophils as the source of the neurotoxic factor.Durack and colleagues nih.govmdpi.com
1980s Purification and naming of this compound (EDN) and Eosinophil Protein X (EPX).Durack et al. researchgate.netnih.gov, Peterson and Venge mdpi.comnih.gov
Late 1980s Confirmation that EDN and EPX are the same protein. nih.govoup.com
Late 1980s Molecular cloning of the RNASE2 gene, revealing its amino acid sequence and homology to ribonucleases. pnas.org

Classification within the Ribonuclease A Superfamily

The determination of EDN's amino acid sequence in 1986 was a turning point, as it established a clear homology with human pancreatic ribonuclease. mdpi.comnih.gov This discovery placed EDN within the Ribonuclease A (RNase A) superfamily, a group of structurally related enzymes found in vertebrates that are involved in a variety of biological processes. mdpi.comnih.goviiarjournals.org

The RNase A superfamily is characterized by a conserved disulfide bond structure that is essential for the catalytic activity of its members, which primarily involves the cleavage of RNA. nih.gov This superfamily is further divided into several subfamilies based on evolutionary relationships. nih.gov EDN, along with the closely related eosinophil cationic protein (ECP), belongs to the eosinophil-associated RNases (EARs) subfamily. nih.gov Other subfamilies include the pancreatic-type RNases, RNase 4s, angiogenins, and RNases from the bullfrog Rana. nih.gov

The gene encoding EDN, RNASE2, is located on chromosome 14, in close proximity to the gene for ECP (RNASE3). iiarjournals.orgwikipedia.org It is believed that these two genes arose from a gene duplication event that occurred approximately 25 to 40 million years ago. iiarjournals.org Despite their shared ancestry and high degree of sequence similarity (around 67% at the amino acid level), EDN and ECP have distinct biological properties. iiarjournals.org EDN is a more potent ribonuclease than ECP. iiarjournals.org

The classification of EDN within the RNase A superfamily provided a crucial framework for understanding its enzymatic function and its broader roles beyond neurotoxicity, including its involvement in host defense against viral pathogens. pdbj.orgrupress.org

Superfamily Member Gene Name Key Characteristics
This compoundRNASE2Potent ribonuclease activity, neurotoxic effects. iiarjournals.orgwikipedia.orgpdbj.org
Eosinophil Cationic ProteinRNASE3Weaker ribonuclease activity than EDN, but stronger cytotoxic and anti-bacterial properties. nih.goviiarjournals.org
Pancreatic RibonucleaseRNASE1Primarily involved in the digestion of dietary RNA. altmeyers.org
AngiogeninANGInduces the formation of new blood vessels. mdpi.com
RNase 7RNASE7A potent antimicrobial protein found in the skin. altmeyers.org

Properties

CAS No.

126098-39-3

Molecular Formula

C112H196O42

Synonyms

eosinophil-derived neurotoxin

Origin of Product

United States

Molecular Architecture and Structural Biology of Eosinophil Derived Neurotoxin

Primary Amino Acid Sequence Characteristics

EDN is a single-chain polypeptide. Molecular cloning has revealed that the protein is encoded by the RNASE2 gene. The mature protein consists of 135 amino acid residues. A key characteristic of EDN's primary sequence is its high content of basic amino acid residues, which results in a basic isoelectric point (pI) of approximately 8.9-9.0. However, it is notably less cationic than its close homolog, Eosinophil Cationic Protein (ECP).

The amino acid sequence of EDN shows significant homology to other members of the RNase A superfamily, including human pancreatic ribonuclease and ECP. The sequence identity between EDN and ECP is approximately 67-70%, indicating a close evolutionary relationship from a common ancestral gene. The sequence contains conserved catalytic residues typical of the RNase A family, including two histidines (His15, His129) and one lysine (B10760008) (Lys38), which are crucial for its ribonucleolytic activity. The primary sequence also features several heparin-binding regions (HBRs) rich in basic amino acids, such as 34QRRCKN39 (HBR1), 65NKTRKN70 (HBR2), and 113NRDQRRD119 (HBR3), which are essential for its interactions with glycosaminoglycans on cell surfaces.

PropertyValueSource
Gene Name RNASE2
Number of Amino Acids 135
Molecular Weight ~18 kDa
Isoelectric Point (pI) ~9.0
Key Catalytic Residues His15, Lys38, His129

Three-Dimensional Structural Determination and Analysis

The three-dimensional structure of recombinant EDN (rEDN) has been determined at high resolution using X-ray crystallography. One of the highest resolution structures was determined at 0.98 Å, providing a detailed view of its molecular conformation. These structural studies have deposited their coordinates in the Protein Data Bank (PDB), with accession codes such as 1GQV and 1K2A.

PDB Accession CodeResolution (Å)MethodReference
1GQV0.98X-ray Diffraction
1K2A1.00X-ray Diffraction
-1.83X-ray Diffraction

Comparative Structural Analysis with Related Ribonucleases (e.g., Eosinophil Cationic Protein)

EDN and Eosinophil Cationic Protein (ECP), also known as RNase 3, are the two closest homologs within the human RNase A superfamily. Despite high sequence homology, they exhibit significant differences in their biological activities, which can be attributed to distinct structural features. While both proteins share the conserved RNase A fold, ECP has a much lower ribonucleolytic activity (about 100-fold less) than EDN.

Structural comparisons reveal that while the key catalytic residues are conserved, the peripheral substrate-binding sites are not. The distribution of basic residues on the molecular surface differs significantly. ECP has a higher density of cationic residues, contributing to its higher pI (~10.8) and potent cytotoxic and helminthotoxic activities, which are largely independent of its RNase function. In contrast, many of EDN's biological effects, such as its antiviral activity, are directly dependent on its robust ribonucleolytic function. The differences in charge distribution and the conformation of substrate-binding loops are thought to underlie the functional divergence between these two closely related proteins.

FeatureEosinophil-Derived Neurotoxin (EDN)Eosinophil Cationic Protein (ECP)
RNase Designation RNase 2RNase 3
Sequence Identity -~70% with EDN
Ribonuclease Activity HighLow (50-100x less than EDN)
Isoelectric Point (pI) ~9.0~10.8
Key Function Ribonucleolytic-dependent antiviral activityPotent cytotoxicity and helminthotoxicity
Structural Basis for Functional Difference Conserved catalytic site with efficient substrate bindingAltered substrate-binding sites and high cationic charge distribution

Post-Translational Modifications and their Structural Context (e.g., Glycosylation, Phosphorylation, Tyrosine Nitration)

EDN undergoes several post-translational modifications (PTMs) that can influence its structure and function. These modifications contribute to the molecular heterogeneity of the protein observed in biological samples.

Glycosylation: EDN is a glycoprotein. Studies have shown that EDN isolated from mature eosinophils exists in glycosylated forms with a molecular weight of 18-25 kDa. Digestion with endoglycosidase F reduces its molecular weight and charge heterogeneity, suggesting the presence of at least one complex N-linked oligosaccharide. In eosinophil progenitor cells, EDN can be hyperglycosylated, appearing as larger, more heterogeneous species. The specific sites and structures of these glycans are not fully elucidated, but they are expected to be on the protein's surface.

Phosphorylation: There is currently limited direct evidence in the available literature detailing specific phosphorylation sites on the EDN protein itself. While signaling pathways involving phosphorylation are active in eosinophils, the specific post-translational phosphorylation of EDN has not been a major focus of the cited research.

Tyrosine Nitration: High-resolution mass spectrometry has identified that EDN is post-translationally modified by nitration at a specific tyrosine residue, Tyr33. This modification is mediated by eosinophil peroxidase (EPO) during the maturation of eosinophils and appears to be a unique feature of these cells. Crystal structures of EDN reveal that the nitrated Tyr33 residue is exposed on the molecular surface, where it could potentially influence interactions with other molecules or substrates.

ModificationSite(s)Functional/Structural Context
N-Glycosylation At least one N-linked siteContributes to molecular weight and charge heterogeneity.
Phosphorylation Not documented in detailGeneral phosphorylation pathways are active in eosinophils, but specific modification of EDN is not well-characterized.
Tyrosine Nitration Tyr33Mediated by eosinophil peroxidase; the modified residue is surface-exposed.

Cellular and Genetic Underpinnings of Eosinophil Derived Neurotoxin

Cellular Origin and Intracellular Localization

While most prominently associated with eosinophils, EDN is also produced by several other hematopoietic and non-hematopoietic cell types.

Eosinophil-derived neurotoxin is one of the four principal cationic proteins stored in the secondary, or specific, granules of eosinophils mdpi.comnih.govnih.gov. Specifically, it is localized to the matrix of these granules nih.gov. The concentration of EDN within eosinophils is significant, with estimates around 3.3 µg per million cells nih.gov.

The release of EDN from eosinophil granules is a regulated process that can occur through several mechanisms thermofisher.com. These include:

Classical Exocytosis: The fusion of a single granule's membrane with the plasma membrane to release its entire contents. nih.govnih.gov

Compound Exocytosis: The fusion of multiple granules before their contents are released through a single pore at the cell surface. nih.gov

Piecemeal Degranulation (PMD): A more selective process where secretory vesicles containing specific granule-derived proteins, including EDN, bud off from the granule, travel through the cytoplasm, and fuse with the plasma membrane to release discrete amounts of their cargo nih.govnih.gov.

Eosinophil Cytolysis: The extrusion of intact granules from the cell, which can then function as independent secretory units within the tissue nih.govharvard.edu.

Upon activation by various stimuli, eosinophils degranulate, releasing EDN and other cytotoxic proteins into the extracellular environment to contribute to immune responses testcatalog.org.

Although eosinophils are the primary source, EDN expression is not exclusive to this lineage. Research has confirmed the presence of EDN or immunologically cross-reactive proteins in other hematopoietic cells:

Neutrophils: EDN has been detected in the granules of mature neutrophils mdpi.comnih.gov. Studies have identified EDN mRNA in highly purified neutrophil lysates, confirming that these cells synthesize the protein nih.gov.

Monocytes and Dendritic Cells: EDN expression has been observed in monocytes and dendritic cells mdpi.com. Its expression can be induced in macrophages by pro-inflammatory stimuli nih.govnih.gov.

Basophils: Basophils have also been identified as a cellular source of EDN mdpi.com.

Beyond the immune system, EDN has been isolated from several non-hematopoietic tissues. It is expressed constitutively in human liver tissue nih.govnih.gov. Additionally, EDN is produced by placental epithelial cells nih.gov. The protein isolated from the liver has been found to be structurally and functionally indistinguishable from the EDN purified from eosinophils nih.gov.

Interactive Data Table: Cellular Sources of this compound (EDN)

Cell CategorySpecific Cell TypeKey Findings
Hematopoietic Eosinophilic LeukocytesPrimary source; stored in the matrix of secondary granules nih.gov.
NeutrophilsEDN is synthesized and localized to neutrophil granules mdpi.comnih.gov.
Monocytes/MacrophagesEDN expression can be induced by pro-inflammatory stimuli mdpi.comnih.govnih.gov.
Dendritic CellsIdentified as a source of EDN mdpi.com.
BasophilsConfirmed to express EDN mdpi.com.
Non-Hematopoietic Liver TissueConstitutively expresses EDN nih.govnih.gov.
Placental Epithelial CellsIdentified as a producer of EDN nih.gov.

Regulation of this compound Production and Release

The synthesis and secretion of EDN are governed by intricate mechanisms at both the transcriptional and post-translational levels, primarily driven by cytokine signaling.

The expression of the EDN gene (RNASE2) is regulated by specific transcription factors that bind to its promoter region. The promoter of RNASE2 shares a high degree of identity (up to 92%) with that of the eosinophil cationic protein (RNASE3) gene, yet their expression profiles differ nih.gov.

Key regulatory elements and transcription factors include:

Sp1 and MAZ: A conserved 34-base pair sequence motif, present in the edn promoter but not in most ecp promoters, is crucial for the transactivation of human edn. The transcription factors Sp1 and MAZ bind to this region, playing an important role in the transcriptional activation of the edn promoter nih.gov.

Hepatocyte Nuclear Factor 4 (HNF4): HNF4 can act as a regulator of edn promoter activity. Overexpression of HNF4 can reduce edn promoter activity by interacting with Sp1 and preventing it from binding to its target sequence nih.gov.

PU.1: The transcription factor PU.1 is important for the activity of an enhancer located in the first intron of the RNASE2 gene. This suggests PU.1 is involved in regulating EDN expression in eosinophilic cells ashpublications.org.

Gene regulation is a fundamental process that dictates which genes are transcribed, thereby controlling cellular functions through the interplay of transcription factors, activators, and repressors khanacademy.org.

The release of EDN from eosinophils is potently induced by a group of cytokines that share a common beta chain receptor subunit (βc), namely Interleukin-5 (IL-5), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-3 (IL-3) nih.govfrontiersin.org.

Interleukin-5 (IL-5): IL-5 is a key cytokine that plays a fundamental role in the differentiation, recruitment, activation, and survival of eosinophils nih.govresearchgate.net. Stimulation of eosinophils with IL-5 leads to the release of EDN mdpi.comkarger.comoup.com. This process is part of the broader effector functions of eosinophils enhanced by IL-5 oup.com. The signaling network activated by IL-5 in eosinophils involves pathways such as NF-κB and MAPKs, which drive degranulation researchgate.net.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): Along with IL-5 and IL-3, GM-CSF is a member of the βc family of cytokines that activates eosinophils nih.govfrontiersin.org. It primes eosinophils, lowering the threshold for subsequent stimulus-induced secretion of granule proteins like EDN frontiersin.org.

Interleukin-3 (IL-3): IL-3 is also involved in the differentiation, maturation, and activation of eosinophils frontiersin.org. It stimulates eosinophil degranulation and the release of its stored mediators nih.gov.

The activation of the mitogen-activated protein kinase (MAPK) p42/44 pathway is one of the downstream signaling events that can be induced by EDN itself in dendritic cells, suggesting a potential feedback loop mdpi.comnih.gov.

Interactive Data Table: Cytokines Regulating EDN Release

CytokineFamilyReceptor SubunitRole in EDN Regulation
Interleukin-5 (IL-5) β common chainIL-5Rα, βcPotent inducer of eosinophil activation and EDN degranulation researchgate.netoup.comoup.com.
GM-CSF β common chainGM-CSFRα, βcPrimes eosinophils for enhanced EDN release upon stimulation nih.govfrontiersin.org.
Interleukin-3 (IL-3) β common chainIL-3Rα, βcInduces eosinophil maturation, activation, and subsequent EDN release frontiersin.orgnih.gov.

Modulation by Proinflammatory Stimuli in Macrophages

This compound (EDN), a member of the Ribonuclease A (RNase A) superfamily, is not exclusively expressed by eosinophils. Research has demonstrated that its expression can be induced in other immune cells, notably macrophages, in response to specific proinflammatory signals. This modulation highlights a broader role for EDN in the innate immune response beyond its function as a granule protein.

Studies have shown that treatment with Tumor Necrosis Factor-alpha (TNF-α) and Escherichia coli Lipopolysaccharide (LPS) can induce the expression of EDN in macrophages nih.gov. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, including macrophages, primarily through Toll-like Receptor 4 (TLR4) signaling frontiersin.orgresearchgate.netnih.gov. The induction of EDN in macrophages by these stimuli suggests that its production is an integral part of the host's response to bacterial infection and inflammation. In one study, challenging human monocyte-derived macrophages with a combination of LPS and TNF-α resulted in a time-dependent production of RNase 2 biorxiv.org.

Furthermore, EDN itself can function as an alarmin, an endogenous molecule that signals tissue and cell damage. It can induce the production of proinflammatory cytokines in monocytes and macrophages and promote the maturation of dendritic cells by engaging Toll-like Receptor 2 (TLR2) and activating the MyD88 signaling pathway nih.govnih.gov. This creates a potential positive feedback loop where an initial inflammatory trigger induces EDN production in macrophages, which in turn can further amplify the immune response. The ability of proinflammatory stimuli to upregulate EDN in macrophages positions this ribonuclease as a key mediator in the interface between innate immunity, inflammation, and host defense.

Genetic Organization and Evolutionary Biology

The RNASE2 Gene: Locus and Structure

The protein this compound is encoded by the RNASE2 gene in humans. This gene is a member of the Ribonuclease A superfamily and is located on the long (q) arm of chromosome 14. Specifically, its cytogenetic band is 14q11.2 wikipedia.org. The precise genomic coordinates for the human RNASE2 gene are from base pair 20,955,487 to 20,956,436 on chromosome 14 wikipedia.org.

The RNASE2 gene is situated within a cluster of related RNase A superfamily genes, including RNASE3, which codes for Eosinophil Cationic Protein (ECP). The close proximity and sequence similarity of these genes suggest they arose from gene duplication events. The gene itself is composed of a relatively simple structure, typical for this gene family, consisting of exons that encode the protein sequence and intervening non-coding regions known as introns.

Below is a data table summarizing the genomic location of the RNASE2 gene in humans and its ortholog in mice.

AttributeHumanMouse
Gene Symbol RNASE2Rnase2
Chromosome 1414
Band 14q11.214 C1
Start Position (bp) 20,955,48751,399,717
End Position (bp) 20,956,43651,400,475

Data sourced from NCBI and GeneCards wikipedia.orguniprot.org.

Enzymatic and Biochemical Activities of Eosinophil Derived Neurotoxin

Ribonucleolytic Mechanisms of Eosinophil-Derived Neurotoxin

The primary enzymatic function of EDN is its ribonuclease activity, which is intrinsically linked to many of its biological effects, including its antiviral and neurotoxic properties. nih.govacs.orgnih.gov

EDN is a catalytically efficient ribonuclease that shares similarities in substrate specificity with pancreatic RNase A. nih.govnih.gov It is capable of degrading single-stranded RNA. wikipedia.org Studies have shown that EDN displays a preference for pyrimidines, with a slight preference for uracil (B121893) (U) bases. cellsciences.comnih.gov While it can hydrolyze poly(U) and poly(C) substrates, its activity on double-stranded RNA and DNA is minimal. nih.govnih.gov The ribonucleolytic action of EDN is more pronounced on polymeric RNA substrates compared to smaller dinucleotide substrates. nih.gov

Substrate Specificity of this compound
Substrate TypeActivity LevelReferences
Single-stranded RNAHigh wikipedia.org
Poly(U)Higher than Poly(C) nih.gov
Poly(C)Moderate nih.gov
Double-stranded RNAMinimal nih.gov
DNAMinimal nih.gov

The three-dimensional structure of EDN reveals a catalytic site that is characteristic of the RNase A superfamily. mdpi.com The key catalytic residues responsible for its ribonucleolytic activity are Histidine 15 (His15), Histidine 129 (His129), and Lysine (B10760008) 38 (Lys38). nih.govmdpi.com The spatial arrangement of these residues is crucial for the cleavage of phosphodiester bonds in RNA substrates. mdpi.com

Mutational studies have confirmed the functional significance of these residues. For instance, converting the active site lysine (K38) to an arginine (R) results in a catalytically inactive protein, which consequently loses its antiviral activity. nih.govoup.com This demonstrates the direct dependence of EDN's biological functions on its enzymatic integrity. nih.gov In addition to the core catalytic triad, other residues, such as those in the P(-1) subsite (Arg36, Asn39, and Gln40), play a crucial role in binding to polymeric RNA substrates and are important for the enzyme's full catalytic efficiency. nih.gov

Key Catalytic Site Residues of this compound
ResidueFunctionSignificanceReferences
Histidine 15 (His15)General acid-base catalysisEssential for RNA hydrolysis mdpi.com
Histidine 129 (His129)General acid-base catalysisEssential for RNA hydrolysis mdpi.com
Lysine 38 (Lys38)Stabilizes the transition stateCrucial for catalytic efficiency and antiviral activity nih.govmdpi.comoup.com
Arginine 36 (Arg36)Phosphate-binding (P(-1) subsite)Important for activity on polymeric RNA nih.gov
Asparagine 39 (Asn39)Phosphate-binding (P(-1) subsite)Important for activity on polymeric RNA nih.gov
Glutamine 40 (Gln40)Phosphate-binding (P(-1) subsite)Important for activity on polymeric RNA nih.gov

Antimicrobial Functions of this compound

EDN possesses notable antimicrobial properties, particularly against certain viruses. This function is a key component of the innate immune response mediated by eosinophils. nih.govashpublications.org

EDN demonstrates potent antiviral activity against single-stranded RNA viruses. mdpi.comashpublications.org This has been extensively studied in the context of Respiratory Syncytial Virus (RSV), a major cause of respiratory illness. oup.commdpi.comnih.gov EDN can significantly reduce the infectivity of RSV in a dose-dependent manner. oup.comnih.gov In addition to RSV, EDN has also been shown to have activity against Human Immunodeficiency Virus (HIV), contributing to the anti-HIV-1 effect observed in certain immune responses. nih.govashpublications.orgnih.gov

The primary mechanism of viral inactivation by EDN is the direct ribonucleolytic destruction of the extracellular viral particles. oup.comnih.govoup.com Studies using recombinant human EDN have shown a loss of viral genomic RNA upon exposure to the protein. oup.comnih.gov This antiviral effect is critically dependent on its ribonuclease activity, as enzymatically inactive mutants of EDN fail to reduce viral infectivity. oup.comnih.gov While RNase activity is essential, it is not the sole determinant of its antiviral potency, suggesting that unique structural features of EDN are also crucial for its effectiveness against specific viruses like RSV. nih.govoup.com

While EDN's antiviral properties are well-documented, its direct bactericidal activity is considered to be less potent compared to other eosinophil granule proteins like the Eosinophil Cationic Protein (ECP). acs.orgmdpi.com However, eosinophils do release EDN upon contact with bacterial pathogens. mdpi.com Instead of direct killing, EDN may contribute to the antibacterial response through other mechanisms. For instance, EDN can act as a chemoattractant for dendritic cells, which are key antigen-presenting cells that can initiate and shape the adaptive immune response against bacteria. nih.govashpublications.orgnih.gov Furthermore, EDN can stimulate the production of pro-inflammatory cytokines from monocytes and macrophages through interactions with Toll-like receptor 2 (TLR2). mdpi.comnih.gov

Immunological and Inflammatory Roles of Eosinophil Derived Neurotoxin

Eosinophil-Derived Neurotoxin as an Endogenous Alarmin

EDN is classified as an endogenous alarmin, a type of damage-associated molecular pattern (DAMP) that signals tissue damage or infection to the immune system. mdpi.comnih.govrupress.org Alarmins are endogenous molecules rapidly released by immune or epithelial cells in response to danger signals such as infection or tissue injury. nih.govrupress.org These molecules then activate antigen-presenting cells, thereby bridging the innate and adaptive immune responses. mdpi.comnih.gov

EDN fulfills the key criteria of an alarmin through its ability to:

Be rapidly released from eosinophils and other immune cells upon stimulation. nih.gov

Act as a chemoattractant for dendritic cells, recruiting them to sites of inflammation. mdpi.comnih.gov

Induce the maturation and activation of dendritic cells. mdpi.com

Enhance antigen-specific adaptive immune responses. nih.govrupress.org

This classification of EDN as an alarmin highlights its role as an important initiator and modulator of the immune response, particularly in the context of allergic inflammation and parasitic infections where eosinophils are prominent. nih.govnih.gov

Regulation of Dendritic Cell Biology

EDN significantly influences the biology of dendritic cells (DCs), which are potent antigen-presenting cells essential for initiating adaptive immune responses. EDN's effects on DCs are multifaceted, encompassing chemoattraction, induction of maturation, and activation of specific signaling pathways.

EDN selectively acts as a chemoattractant for immature dendritic cells, drawing them to sites of inflammation where EDN has been released. mdpi.comnih.gov This targeted recruitment is a critical first step in the initiation of an adaptive immune response, as it brings antigen-presenting cells to the location of potential pathogens or tissue damage. While EDN is a potent chemoattractant for DCs, it also plays a role in the migration of T lymphocytes, further contributing to the orchestration of the adaptive immune response.

Upon exposure to EDN, immature dendritic cells undergo a process of maturation. mdpi.comnih.govoup.com This maturation is characterized by a series of phenotypic and functional changes that enhance their ability to present antigens and activate T cells.

Key features of EDN-induced DC maturation include:

Upregulation of surface molecules: Increased expression of major histocompatibility complex (MHC) class II and costimulatory molecules such as CD80, CD83, and CD86. nih.gov

Changes in chemokine receptor expression: A switch from a CCR5+ to a CCR7+ phenotype, which facilitates the migration of mature DCs from peripheral tissues to draining lymph nodes where they can interact with T cells. nih.gov

Enhanced antigen presentation: Mature DCs have an increased capacity to process and present antigens to naive T cells, a crucial step in initiating an antigen-specific immune response. researchgate.netoup.com

The table below summarizes the key changes in dendritic cells upon stimulation with EDN.

FeatureChange upon EDN StimulationFunctional Consequence
Surface Molecules
MHC Class IIUpregulatedEnhanced antigen presentation to CD4+ T cells
CD80, CD86UpregulatedProvision of costimulatory signals for T cell activation
CD83UpregulatedMarker of mature dendritic cells
Chemokine Receptors
CCR5DownregulatedDecreased migration to inflammatory sites
CCR7UpregulatedIncreased migration to secondary lymphoid organs
Function
Antigen PresentationEnhancedPotent activation of naive T cells
MigrationDirected towards lymph nodesFacilitates interaction with T cells

The maturation and activation of dendritic cells by EDN are mediated through the Toll-like receptor 2 (TLR2)–myeloid differentiation factor 88 (MyD88) signaling pathway. nih.govrupress.orgnih.govrupress.org EDN has been identified as an endogenous ligand for TLR2, activating this receptor independently of TLR1 or TLR6. nih.govrupress.orgnih.govrupress.org

Upon binding of EDN to TLR2 on the surface of dendritic cells, a signaling cascade is initiated that is dependent on the adaptor protein MyD88. nih.govrupress.orgnih.govrupress.org This signaling pathway ultimately leads to the activation of transcription factors, such as NF-κB, which orchestrate the expression of genes involved in DC maturation, including proinflammatory cytokines and costimulatory molecules. biorxiv.org

Influence on Adaptive Immune Responses

Through its effects on dendritic cells, EDN plays a pivotal role in shaping the subsequent adaptive immune response. By activating DCs and promoting their antigen-presenting capacity, EDN ensures that antigens encountered in the periphery are efficiently presented to T cells in the lymph nodes, thereby initiating a robust adaptive immune response.

A key outcome of EDN's influence on the adaptive immune system is the promotion of a Type 2 helper T cell (Th2)-biased immune response. nih.govnih.govrupress.orgh1.co When mice are immunized with an antigen, such as ovalbumin (OVA), in the presence of EDN, the resulting immune response is skewed towards a Th2 phenotype. nih.govrupress.orgh1.co

This Th2-biased immunity is characterized by:

Predominant production of Th2-associated cytokines: Increased secretion of interleukin (IL)-4, IL-5, IL-6, IL-10, and IL-13. nih.govnih.govrupress.orgh1.co

Enhanced production of specific immunoglobulin isotypes: Higher levels of IgG1 compared to IgG2a. nih.govrupress.orgh1.co

The table below details the key markers of an EDN-promoted Th2-biased immune response.

Immune Response ComponentObservation with EDN Co-administration
Cytokine Production
IL-4Increased
IL-5Increased
IL-6Increased
IL-10Increased
IL-13Increased
Immunoglobulin Production
IgG1Higher levels
IgG2aLower levels

This capacity of EDN to drive Th2 polarization has significant implications for allergic diseases and parasitic infections, where Th2 responses are central to the pathophysiology and host defense, respectively. nih.gov

Cross-Talk with Monocytes and Macrophages

This compound (EDN) plays a significant role in modulating the functions of other innate immune cells, particularly monocytes and macrophages. This interaction is a critical component of the inflammatory cascade, contributing to the amplification and regulation of immune responses.

Induction of Proinflammatory Cytokine Production

EDN acts as a potent stimulus for monocytes and macrophages, inducing the production of a range of proinflammatory cytokines. mdpi.com This function is mediated, at least in part, through the activation of Toll-like receptor 2 (TLR2), a pattern recognition receptor on the surface of these immune cells. mdpi.comnih.gov Upon binding to TLR2, EDN triggers an intracellular signaling cascade dependent on the myeloid differentiation factor 88 (MyD88) pathway. nih.govh1.corupress.org This activation leads to the maturation of dendritic cells and the secretion of various cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov

EDN's ability to stimulate cytokine production establishes it as an endogenous danger signal, or "alarmin". mdpi.comh1.co Alarmins are molecules released by the host's innate immune cells in response to tissue damage or infection, which in turn activate other components of the immune system. mdpi.comrupress.org Interestingly, the expression of EDN is not limited to eosinophils; it can also be induced in macrophages themselves upon treatment with agents like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS), suggesting a potential for autocrine and paracrine amplification loops in inflammation. nih.govrupress.org

Interaction with Extracellular Matrix Components and Cell Surfaces

The biological activities of EDN are critically dependent on its ability to interact with components on the cell surface and within the extracellular matrix (ECM). These interactions localize the protein and facilitate its engagement with cellular receptors.

Binding to Glycosaminoglycans and Heparan Sulfate (B86663) Proteoglycans

EDN, a highly basic protein, demonstrates a strong affinity for negatively charged glycosaminoglycans (GAGs), which are abundant on the surfaces of most cells and in the ECM as components of proteoglycans. nih.govmdpi.com The binding of EDN to cells is a prerequisite for its subsequent biological effects and is highly dependent on cell surface GAGs, particularly heparan sulfate (HS) and dermatan sulfate (DS). nih.govmdpi.comnih.gov The strength of this interaction is influenced by the degree of sulfation of the GAG chains. nih.govnih.gov

Specific basic amino acid residues within EDN are essential for this binding. nih.govnih.gov Studies have identified three primary heparin binding regions (HBRs) on the EDN molecule: HBR1 (residues 34-39), HBR2 (residues 65-70), and HBR3 (residues 113-119). nih.govnih.gov Within these regions, specific arginine residues (Arg35, Arg36, Arg38, Arg114, and Arg117) have been identified as being particularly critical for the interaction with GAGs. nih.govnih.gov

Research has shown that EDN exhibits preferential binding to certain types of GAGs. Soluble, highly sulfated GAGs like high-molecular-weight heparin (HMWH) and dermatan sulfate can effectively compete with cell surface GAGs for EDN binding, thereby inhibiting its attachment to cells. In contrast, chondroitin (B13769445) sulfate and hyaluronic acid show little to no inhibitory effect, indicating a lower binding affinity for EDN. nih.govmdpi.com

Table 1: Inhibitory Effects of Various Glycosaminoglycans on EDN Binding to Beas-2B Cells

Glycosaminoglycan (GAG)Inhibitory Effect at 10 µg/mLInhibitory Effect at 50 µg/mL
High-Molecular-Weight Heparin (HMWH)79%>80%
Dermatan Sulfate (DS)54%>80%
Chondroitin Sulfate C (CSC)No Effect~20%
Hyaluronic Acid (HA)No EffectNo Effect

This table summarizes data on the dose-dependent inhibition of Maltose-Binding Protein-EDN (MBP-EDN) binding to bronchial epithelial Beas-2B cells by different GAGs, indicating the binding affinity of EDN for these molecules. nih.govmdpi.com

Consequences of Cell Surface Interactions

The initial binding of EDN to cell surface glycosaminoglycans, such as heparan sulfate proteoglycans, is a crucial first step that concentrates the protein at the cell surface. nih.gov This localization facilitates its interaction with specific signaling receptors, most notably TLR2. nih.gov The engagement of TLR2 by GAG-bound EDN initiates the downstream signaling pathways, such as the MyD88-dependent pathway, that lead to cellular activation. nih.govrupress.org

This interaction ultimately results in the maturation of antigen-presenting cells like dendritic cells and macrophages, the production of proinflammatory cytokines, and the enhancement of a Type 2 helper T cell (Th2)-biased immune response. nih.govnih.gov Therefore, the interaction of EDN with the cell surface does not merely anchor the protein but is a key regulatory step that translates its presence in the extracellular environment into a specific cellular and immunological outcome. nih.govnih.gov

Pathophysiological Involvement of Eosinophil Derived Neurotoxin: Mechanistic and Cellular Insights

Contribution to Allergic Inflammatory Disorders

EDN is a key mediator in the pathogenesis of allergic diseases, particularly those characterized by eosinophilic inflammation such as asthma and eosinophilic chronic rhinosinusitis (ECRS). nih.gove-cep.orgnih.gov Elevated levels of EDN are found in the tissues, bodily fluids, and bone marrow of patients with asthma and are associated with the severity of the condition. nih.govmdpi.com As a product of eosinophil degranulation, EDN is considered an accurate biomarker for eosinophil activity and the underlying pathophysiology of allergic diseases. nih.govspandidos-publications.com

Role in Airway Hyperresponsiveness and Tissue Remodeling

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. nih.govnih.gov EDN contributes directly to this phenomenon. mdpi.comthermofisher.com Studies have shown that EDN levels are elevated in asthmatic patients and correlate with the severity of the disease and the degree of airway hyperresponsiveness. mdpi.comthermofisher.com The presence of eosinophils and their mediators, including EDN, is linked to a multitude of proinflammatory functions that lead to epithelial damage, bronchoconstriction, and AHR. thermofisher.com

Airway remodeling refers to the structural changes that occur in the airways of individuals with chronic asthma, including epithelial disruption, subepithelial fibrosis, and increased smooth muscle mass. portlandpress.comnih.govnih.gov These changes contribute to persistent airflow obstruction and a progressive decline in lung function. portlandpress.comnih.gov EDN is implicated in this process. For instance, in ECRS, EDN has been shown to induce the production of matrix metalloproteinase 9 (MMP-9) from nasal epithelial cells. nih.gov MMP-9 is an enzyme that can degrade components of the extracellular matrix, and its upregulation by EDN may contribute to the tissue remodeling observed in the pathogenesis of ECRS. nih.gov This suggests a direct role for EDN in altering airway structure, a key component of chronic allergic diseases.

Amplification of Inflammatory Cascade Pathways

EDN actively participates in and amplifies the inflammatory cascade, bridging the innate and adaptive immune responses. mdpi.comaltmeyers.org It functions as an "alarmin," an endogenous mediator released by immune cells in response to damage or infection that can activate antigen-presenting cells like dendritic cells (DCs). mdpi.comaltmeyers.org

EDN is selectively chemotactic for DCs, inducing their maturation and activation through Toll-like receptor 2 (TLR2). mdpi.comnih.gov Upon activation by EDN, DCs and other cells like monocytes and macrophages are stimulated to produce proinflammatory cytokines. mdpi.com This process enhances the T-helper type 2 (Th2) inflammatory response, which is characteristic of allergic diseases. nih.govmdpi.com By activating these key immune cells, EDN helps to perpetuate and amplify the inflammatory cycle that underlies allergic conditions. dovepress.comnih.govnih.gov

The signaling pathways involved in this amplification are complex and include the mitogen-activated protein kinase (MAPK) pathway, which is activated in dendritic cells by EDN. mdpi.comeditverse.com This activation leads to the expression of genes involved in inflammation, further driving the allergic response. editverse.comtexilajournal.com

Interplay with Other Eosinophil Granule Proteins in Pathogenesis

Eosinophil granules contain a cocktail of highly cationic and toxic proteins that are released during degranulation. mdpi.comnih.gov Besides EDN, these include Major Basic Protein (MBP), Eosinophil Cationic Protein (ECP), and Eosinophil Peroxidase (EPO). nih.govmdpi.comnih.gov These proteins often act in concert to contribute to the pathophysiology of allergic diseases. researchgate.net

While all these proteins contribute to tissue damage and inflammation, they have distinct properties. nih.gov For example, ECP and MBP are generally considered more cytotoxic than EDN in various in vitro assays. nih.gov However, EDN is often considered a more reliable biomarker for eosinophil secretory activity than ECP, partly because it is less "sticky" and has a higher recovery rate in laboratory tests. nih.gov Elevated levels of both EDN and ECP are found during asthma exacerbations. nih.govingentaconnect.com The combined release of these granule proteins during an allergic response leads to significant tissue damage, further propagation of airway inflammation, and the clinical manifestations of diseases like asthma. nih.govthermofisher.com

Key Eosinophil Granule Proteins and Their Roles in Allergic Inflammation

ProteinKey Functions in PathogenesisAssociated Findings
Eosinophil-Derived Neurotoxin (EDN)- Induces airway hyperresponsiveness and tissue remodeling.
  • Activates dendritic cells and macrophages via TLR2.
  • Amplifies Th2 inflammatory cascades.
  • - Levels correlate with asthma severity.
  • Considered a reliable biomarker of eosinophil activity. nih.govmdpi.com
  • Eosinophil Cationic Protein (ECP)- Potent cytotoxic and neurotoxic effects.
  • Contributes to tissue damage and inflammation.
  • - Levels are elevated during asthma exacerbations. nih.govingentaconnect.com
    Major Basic Protein (MBP)- Highly cytotoxic to parasites and host cells.
  • Causes epithelial shedding and bronchospasm.
  • - Deposited in diseased tissues in asthma. nih.gov
    Eosinophil Peroxidase (EPO)- Generates reactive oxygen species.
  • Induces oxidative stress and tissue damage.
  • - Contributes to inflammation and airway remodeling. nih.gov

    Neurobiological Impact and Mechanisms

    The name "this compound" originates from its potent effects on the nervous system, first observed through a phenomenon known as the "Gordon phenomenon." pnas.orgnih.gov When injected into the cerebrospinal fluid of experimental animals, EDN produces a distinct and severe neurological syndrome. pnas.orgresearchgate.netnih.gov

    Selective Neurotoxicity Towards Specific Neuronal Populations (e.g., Cerebellar Purkinje Cells)

    The neurotoxicity of EDN is not uniform throughout the central nervous system; it exhibits a striking selectivity. nih.govpnas.org Histopathological examination of affected animals reveals widespread and characteristic loss of Purkinje cells in the cerebellum. pnas.orgnih.govresearchgate.net Purkinje cells are large neurons that are the sole output of the cerebellar cortex and play a crucial role in coordinating movement. elifesciences.orghealthline.com

    In addition to the destruction of Purkinje cells, EDN causes severe spongy changes (spongiform vacuolation) in the white matter of the cerebellum, brainstem, and spinal cord. pnas.orgnih.govpnas.org Electron microscopy has shown that these vacuoles form within the myelin sheaths of axons, leading to axonal degeneration. pnas.orgnih.gov The precise mechanism of this selective toxicity remains largely unknown, but it is clear that EDN can cause profound and targeted damage to specific neuronal populations. nih.gov

    Induction of Gordon Phenomenon and Associated Neurological Manifestations

    The "Gordon phenomenon" is the term used to describe the severe neurotoxic syndrome that results from the intracerebral or intrathecal injection of eosinophil extracts or purified EDN. pnas.orgnih.govpnas.org This effect was first described by M.H. Gordon after injecting material from Hodgkin's disease lymph nodes, which are often rich in eosinophils. The active substance was later identified as proteins derived from eosinophils, including EDN and ECP. nih.govnih.gov

    Animals injected with EDN develop a characteristic set of neurological manifestations. pnas.orgresearchgate.net The syndrome typically begins with muscular rigidity and ataxia (a lack of voluntary coordination of muscle movements), which then progresses to severe paralysis. pnas.orgresearchgate.netnih.gov These clinical signs are the direct result of the pathological damage described above, particularly the loss of cerebellar Purkinje cells and damage to myelinated nerve fibers in the brainstem and spinal cord. nih.govpnas.org The Gordon phenomenon serves as a powerful experimental model for studying mechanisms of neuronal and myelin damage. pnas.orgnih.gov While the clinical significance of this phenomenon in human disease is not fully established, it highlights the potent neurotoxic potential of this eosinophil granule protein. pnas.org

    Neurological Manifestations of the Gordon Phenomenon
    Clinical SignUnderlying Pathology
    Ataxia (impaired coordination)Widespread loss of cerebellar Purkinje cells. pnas.orgnih.gov
    Muscular RigidityDamage to motor pathways in the brainstem and spinal cord. pnas.org
    Progressive ParalysisSevere axonal degeneration and damage to myelinated nerve fibers. pnas.orgresearchgate.net

    Participation in Neurodegenerative Processes

    This compound (EDN) has been investigated for its potential role in the pathophysiology of neurodegenerative diseases, with the most significant findings to date centered on amyotrophic lateral sclerosis (ALS). Research has demonstrated a specific elevation of serum EDN levels in individuals with ALS, suggesting a potential contribution of this eosinophil granule protein to the disease process.

    A study comparing serum EDN concentrations in patients with ALS, Alzheimer's disease, Parkinson's disease, and healthy controls found that EDN levels were significantly increased, by 2.17-fold, in the serum of ALS patients compared to healthy individuals. mdpi.comnih.gov Interestingly, this study also revealed that serum EDN levels in patients with Parkinson's disease and Alzheimer's disease were similar to those of the healthy control group, indicating a specific association between elevated EDN and ALS. mdpi.comnih.gov However, no correlation was found between the serum EDN levels and various clinical parameters of ALS, suggesting that while EDN may be involved in the early stages of the disease, it might not be directly associated with disease progression. nih.govnih.gov

    The potential neurotoxic effects of EDN are believed to play a role in the neuronal damage observed in neurodegenerative disorders. nih.gov Experimental studies have shown that EDN can cause damage to Purkinje cells and lead to spongiform degeneration in the white matter of the brainstem, cerebellum, and spinal cord. nih.gov These findings support the hypothesis that EDN could be a critical factor in the loss of neurons characteristic of neurodegenerative conditions. nih.gov The mechanism of cell damage triggered by eosinophil cationic protein (ECP), a protein similar to EDN, involves the destabilization of the cell membrane through pore formation, which leads to changes in permeability and membrane leakage. nih.gov Given the similarities between EDN and ECP, it is plausible that EDN exerts its neurotoxic effects through a similar mechanism.

    While the link between EDN and ALS is the most established, the role of eosinophils and their products in other neurodegenerative contexts is an area of ongoing research. For instance, eosinophilic fasciitis, a rare connective tissue disorder, has been reported to mimic the symptoms of ALS, and one of the proposed mechanisms for neural damage in this condition is the direct neurotoxic effect of eosinophil products, including EDN.

    Neurodegenerative Disease Key Research Findings on this compound (EDN)
    Amyotrophic Lateral Sclerosis (ALS) Serum EDN levels are significantly elevated in ALS patients compared to healthy controls and individuals with Alzheimer's or Parkinson's disease. mdpi.comnih.gov Elevated EDN is specific to ALS among the neurodegenerative diseases studied. mdpi.comnih.gov No correlation has been found between serum EDN levels and clinical parameters of ALS progression. nih.govnih.gov
    Alzheimer's Disease Serum EDN levels in patients with Alzheimer's disease are similar to those in healthy controls. mdpi.comnih.gov
    Parkinson's Disease Serum EDN levels in patients with Parkinson's disease are similar to those in healthy controls. mdpi.comnih.gov

    Involvement in Eosinophil-Associated Disease Contexts

    This compound is a key mediator in the pathophysiology of eosinophilic airway diseases, such as asthma and chronic rhinosinusitis (CRS). In these conditions, elevated levels of EDN in various biological samples serve as a biomarker of eosinophilic inflammation and disease activity.

    In asthma, both vascular endothelial growth factor (VEGF) and EDN are significantly involved in the disease's pathophysiology, with their levels being elevated and correlating with disease severity and airway hyperresponsiveness. mdpi.com EDN is considered a valuable biomarker for diagnosing and monitoring asthma in both children and adults, as its levels reflect eosinophil degranulation and exacerbations in eosinophilic inflammation. mdpi.comnih.gov Studies have shown that serum EDN levels are significantly higher in patients with uncontrolled asthma compared to those with controlled asthma and healthy individuals. nih.gov Furthermore, serum EDN has been identified as a better predictor of asthma control status than blood eosinophil counts. nih.gov The measurement of EDN is considered more biologically relevant than simply counting circulating eosinophils because it reflects their activation status. thermofisher.com

    Similarly, in chronic rhinosinusitis, particularly the eosinophilic subtype (ECRS), EDN plays a significant role. Serum EDN levels are notably higher in patients with ECRS compared to those with non-eosinophilic CRS. researchgate.net There is a positive correlation between serum EDN levels and the clinical severity of the disease, including the Japan Epidemiological Survey of Refractory Eosinophilic Chronic Rhinosinusitis (JESREC) score, disease stage, polyp score, and blood eosinophil counts. researchgate.net Patients with uncontrolled CRS also exhibit significantly higher levels of EDN in their nasal mucus. researchgate.netresearchgate.net Mechanistically, EDN is thought to contribute to airway remodeling in ECRS. researchgate.net

    Eosinophilic Airway Disease Role of this compound (EDN) Key Research Findings
    Asthma Biomarker of eosinophilic inflammation, disease severity, and control. mdpi.comnih.govnih.govElevated serum EDN levels correlate with asthma severity and hyperresponsiveness. mdpi.com Serum EDN is a better predictor of uncontrolled asthma than blood eosinophil counts. nih.gov
    Chronic Rhinosinusitis (CRS) Biomarker for eosinophilic subtype (ECRS) and disease severity. researchgate.net Contributes to airway remodeling. researchgate.netSerum EDN levels are significantly higher in ECRS. researchgate.net Positive correlation between serum EDN and clinical disease activity. researchgate.net Higher nasal mucus EDN levels in uncontrolled CRS. researchgate.netresearchgate.net

    This compound is a recognized marker of disease activity in eosinophilic gastrointestinal disorders, most notably in eosinophilic esophagitis (EoE). Its measurement in esophageal samples provides an objective and accurate reflection of the underlying eosinophilic inflammation.

    In EoE, a condition characterized by eosinophil infiltration into the esophageal epithelium, EDN deposition in tissue specimens is a prominent feature. nih.gov Studies have shown that esophageal biopsy specimens from EoE patients exhibit significant EDN staining, often with marked extracellular deposition, which can be present even when the number of intact eosinophils is relatively low. nih.gov This suggests that tissue eosinophil counts may sometimes underestimate the extent of eosinophil involvement, particularly in cases with significant degranulation. nih.gov The measurement of EDN from esophageal epithelial brushings has proven to be a valuable tool for diagnosing and monitoring EoE. EDN values correlate well with the endoscopic reference score (EREFS) and peak eosinophil count (PEC). nih.gov Average EDN concentrations are significantly higher in patients with active EoE compared to controls or patients with EoE in remission. nih.gov This measurement is particularly useful in challenging diagnostic scenarios, such as cases of exclusive distal esophageal eosinophilia. nih.govmdedge.com

    Food protein-induced allergic proctocolitis (FPIAP) is a non-IgE-mediated food allergy that typically presents in infancy with symptoms of bloody stools. mdpi.comallergy.org.au It is characterized by inflammatory changes in the distal colon in response to food proteins, with cow's milk and soy being common triggers. nih.gov While the direct role of EDN in FPIAP is not as extensively documented as in EoE, the condition is understood to be an immune-mediated reaction involving eosinophils. nih.govscientificarchives.com Given the central role of eosinophils in the pathophysiology of FPIAP, it is plausible that EDN and other eosinophil granule proteins contribute to the observed inflammation and tissue damage.

    Eosinophilic Gastrointestinal Disorder Role of this compound (EDN) Key Research Findings
    Eosinophilic Esophagitis (EoE) Objective marker of disease activity. nih.govEDN levels measured in esophageal brushings accurately reflect disease activity. nih.gov EDN values correlate with endoscopic scores and peak eosinophil counts. nih.gov Marked extracellular EDN deposition is seen in esophageal biopsies of EoE patients. nih.gov
    Food Protein-Induced Allergic Proctocolitis (FPIAP) Likely involved in the inflammatory process due to the eosinophilic nature of the condition.FPIAP is a non-IgE-mediated allergic condition with eosinophilic inflammation. nih.govscientificarchives.com The direct measurement of EDN in FPIAP is not a routine diagnostic marker based on current common practice.

    This compound has been implicated in the pathogenesis of cutaneous eosinophilic inflammatory conditions, such as chronic urticaria (CU). Eosinophils are recognized as major effector cells in many skin disorders, where they induce tissue damage and dysfunction through the release of their granule proteins, including EDN. nih.gov

    In patients with chronic urticaria, serum levels of EDN have been found to be statistically significantly higher compared to healthy individuals. nih.govnih.gov This finding suggests a role for EDN in the underlying pathology of the disease. Furthermore, a significant positive correlation has been observed between the serum level of EDN and the severity of CU. nih.govnih.gov This correlation indicates that higher levels of EDN are associated with more severe clinical manifestations of the disease. While the precise mechanisms are still being elucidated, it is believed that eosinophils, and consequently EDN, contribute to the inflammatory cascade in chronic urticaria. Some studies suggest that eosinopenia (low blood eosinophil counts) may be a risk factor for severe and difficult-to-treat chronic spontaneous urticaria. researchgate.netaaaai.org

    Cutaneous Eosinophilic Inflammation Role of this compound (EDN) Key Research Findings
    Chronic Urticaria (CU) Implicated in the pathogenesis and correlates with disease severity. nih.govnih.govSerum EDN levels are significantly higher in patients with CU compared to healthy controls. nih.govnih.gov A significant positive correlation exists between serum EDN levels and the severity of CU. nih.govnih.gov

    Methodological Approaches in Eosinophil Derived Neurotoxin Research

    Protein Purification and Biophysical Characterization

    The purification and detailed characterization of EDN are foundational to its study. These processes involve a combination of chromatographic, electrophoretic, spectroscopic, and structural biology techniques to obtain highly pure protein and to elucidate its physical and chemical properties.

    The isolation of EDN from biological sources, such as eosinophil-rich leukocyte suspensions or eosinophil granules, is typically achieved through a series of chromatographic steps. researchgate.netnih.govpnas.org A common initial step involves gel filtration chromatography, for instance, using Sephadex G-50 columns, to separate proteins based on their size. researchgate.netnih.govpnas.org This method has been successfully used to isolate a single protein with a molecular weight of approximately 18,400 Da, which was identified as EDN. researchgate.netnih.govpnas.org

    For further purification, affinity chromatography can be employed. Heparin-Sepharose affinity chromatography has proven effective in a two-step purification procedure for EDN from normal human urine, followed by size exclusion chromatography on Sephadex G-50. nih.gov

    Electrophoretic techniques are crucial for assessing the purity and determining the molecular weight of the isolated EDN. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is routinely used to analyze fractions from chromatographic separations and to confirm the homogeneity of the purified protein. researchgate.netnih.govpnas.org Agarose (B213101) gel electrophoresis has also been used to compare the migration of EDN purified from different sources, such as eosinophil granules and urine. nih.gov

    Table 1: Chromatographic and Electrophoretic Techniques for EDN Isolation

    Technique Principle Application in EDN Research
    Gel Filtration Chromatography (e.g., Sephadex G-50) Separation based on molecular size. Initial purification of EDN from crude extracts of eosinophils or eosinophil granules. researchgate.netnih.govpnas.org
    Affinity Chromatography (e.g., Heparin-Sepharose) Separation based on specific binding interactions. Purification of EDN from urine. nih.gov
    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation of proteins based on molecular weight. Analysis of purity and determination of the molecular weight of EDN. researchgate.netnih.govpnas.org

    | Agarose Gel Electrophoresis | Separation of molecules based on charge and size. | Comparison of the electrophoretic mobility of EDN from different biological sources. nih.gov |

    Once purified, EDN is subjected to various biophysical techniques to characterize its properties. While the search results did not provide specific details on the use of spectroscopic methods like circular dichroism or fluorescence spectroscopy for EDN, these are standard techniques for studying protein conformation and stability.

    Mass spectrometry, on the other hand, is a powerful tool for determining the precise molecular weight of EDN and for identifying the protein. In a comprehensive proteomic analysis of eosinophils, liquid chromatography-mass spectrometry (LC-MS/MS) was used to identify and quantify the proteins present, with EDN (also known as RNASE2) being the second most abundant protein identified. nih.gov This technique provides high-resolution data on the protein's identity and relative abundance. nih.gov

    Understanding the three-dimensional structure of EDN is crucial for elucidating its function and for designing potential inhibitors. X-ray crystallography has been instrumental in determining the high-resolution structure of recombinant EDN (rEDN).

    The crystal structure of rEDN has been determined at a resolution of 1.83 Å, revealing a polypeptide fold similar to other members of the RNase A superfamily, such as RNase A, Onconase, and angiogenin. nih.gov An even higher resolution structure of rEDN has been achieved at 0.98 Å, providing a detailed view of the conformational flexibility of its subsites. nih.govacs.org This atomic-resolution structure is critical for understanding the protein's catalytic mechanism and for the rational design of tight-binding inhibitors. nih.govacs.org

    In Vitro and Ex Vivo Functional Assays

    A variety of functional assays are employed to characterize the biological activities of EDN. These assays are critical for elucidating its roles in innate immunity, inflammation, and antiviral defense.

    Ribonuclease Activity Assays

    EDN is a member of the RNase A superfamily, and its ribonuclease activity is a key functional characteristic. nih.govmdpi.com The enzymatic activity of EDN is commonly measured using a spectrophotometric assay. This method quantifies the formation of acid-soluble nucleotides from a substrate, typically yeast RNA. nih.gov Research comparing the RNase activity of EDN with other eosinophil granule proteins and a standard ribonuclease, bovine pancreatic RNase, found that purified EDN exhibits activity similar to bovine pancreatic RNase. nih.gov In contrast, another eosinophil protein, Eosinophil Cationic Protein (ECP), was found to be 50 to 100 times less active. nih.gov

    ProteinRelative Ribonuclease Activity
    Eosinophil-Derived Neurotoxin (EDN)High (Similar to Bovine Pancreatic RNase)
    Eosinophil Cationic Protein (ECP)Low (50-100x less active than EDN)
    Bovine Pancreatic RNaseHigh (Reference Standard)

    Cell-Based Assays for Antiviral Activity

    EDN possesses antiviral properties, particularly against single-stranded RNA viruses. mdpi.commdpi.com Cell-based assays are essential for quantifying this activity. These assays typically involve infecting a susceptible cell culture with a virus in the presence or absence of EDN and measuring the extent of viral replication.

    Common methodologies include:

    Virus Yield Reduction Assays: In this approach, the amount of new infectious virus particles produced by infected cells is quantified. This can be achieved by measuring viral RNA in the cell culture supernatant using qRT-PCR. virusbankplatform.be

    Plaque Reduction Assays: This standard virological method quantifies the number of infectious virus particles by counting plaques (zones of cell death) in a cell monolayer. virusbankplatform.be The ability of EDN to reduce the number of plaques indicates its antiviral efficacy.

    Cell-Based ELISA: This high-throughput method measures the quantity of viral proteins (antigens) within infected cells. A reduction in viral antigen levels in EDN-treated cells compared to untreated controls signifies antiviral activity. creative-diagnostics.com

    Studies using such tissue culture-based assays have demonstrated EDN's ability to reduce the infectivity of viruses like the respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV). nih.govnih.gov

    Leukocyte Chemotaxis and Migration Assays

    EDN functions as a chemoattractant, a molecule that induces the migration of cells. It has been identified as a selective chemoattractant for dendritic cells (DCs). nih.gov The standard method to evaluate this function is the Boyden chamber assay, or a related transwell migration assay.

    In this assay, two compartments are separated by a microporous membrane. The lower chamber contains EDN or a control medium, while leukocytes (e.g., DCs) are placed in the upper chamber. The number of cells that migrate through the membrane toward the chemoattractant in the lower chamber is then quantified, often by counting cells per high-powered field under a microscope. nih.gov The results are typically expressed as a chemotactic index, which is the ratio of cells migrating toward the test substance versus the control medium. semanticscholar.org Studies have shown that EDN can induce the migration of DCs, a key function in initiating adaptive immune responses. nih.gov

    Dendritic Cell Activation and Maturation Phenotyping

    Beyond attracting DCs, EDN can also induce their activation and maturation. rupress.orgh1.co DC maturation is a critical process where these cells transition from an antigen-capturing state to an antigen-presenting state, capable of priming T cells. This process involves significant changes in the cell's phenotype.

    The maturation status of DCs is assessed by phenotyping, primarily using flow cytometry. This technique quantifies the expression of specific cell surface markers. Key markers that are upregulated during DC maturation include:

    MHC Class II molecules: Essential for presenting antigens to T helper cells.

    Costimulatory molecules: Such as CD80 and CD86, which are necessary for effective T cell activation.

    Research has shown that EDN stimulates DCs to undergo phenotypic maturation. nih.gov This activation occurs through the Toll-like receptor 2 (TLR2)–myeloid differentiation factor 88 (MyD88) signaling pathway, establishing EDN as an endogenous ligand for TLR2. nih.govrupress.orgh1.co

    Cytokine and Chemokine Profiling in Response to EDN

    Upon activation by EDN, dendritic cells and other immune cells, like monocytes and macrophages, release a variety of cytokines and chemokines. mdpi.comnih.gov Profiling these secreted molecules is crucial for understanding how EDN modulates the immune response.

    The primary method for this analysis is the use of multiplex immunoassays (e.g., ELISA, Luminex assays) performed on the supernatants of cell cultures stimulated with EDN. These assays can simultaneously measure the concentration of dozens of different cytokines and chemokines. For a broader view of the cellular response, RNA sequencing can be used to analyze changes in the gene expression of a wide array of molecules in cells stimulated with EDN. nih.gov

    Studies have demonstrated that EDN stimulates human DCs to produce various proinflammatory cytokines. nih.gov This capacity to induce cytokine production highlights EDN's role as an alarmin, a molecule that alerts the immune system to potential threats. rupress.orgh1.co

    Cytokine Production by Human Monocyte-Derived Dendritic Cells Stimulated with EDN nih.gov
    CytokineControl (Sham-treated) Supernatant (pg/mL)EDN-treated Supernatant (pg/mL)
    TNF-α< 20~400
    IL-6< 20~1800
    IL-10< 20~100
    IL-12p70< 20~80

    Protein-Ligand Binding Assays (e.g., EDN-Glycosaminoglycan Interactions)

    The interaction between this compound (EDN) and glycosaminoglycans (GAGs) is a crucial aspect of its biological function, particularly in the context of inflammation and cell binding. Researchers employ various protein-ligand binding assays to characterize these interactions, focusing on identifying binding sites, determining affinity, and understanding the structural requirements for binding.

    Key methodological approaches include:

    Gel Mobility Shift Assays: This technique is used to demonstrate the direct binding of EDN to GAGs like heparin. In this assay, a fluorescently labeled GAG, such as 2-aminoacridone (B130535) (AMAC)-labeled low molecular weight heparin (LMWH), is incubated with varying concentrations of EDN. The resulting complexes are then separated by agarose gel electrophoresis. The migration of the labeled GAG is retarded or "shifted" upon binding to the protein, and the intensity of the free probe decreases. This method provides qualitative and semi-quantitative data on binding affinity. nih.gov Studies using this method have shown that EDN binds effectively to LMWH. nih.gov

    In Vitro Binding Assays with Mutated Proteins: To identify the specific amino acid residues responsible for GAG binding, researchers utilize site-directed mutagenesis. Basic amino acids such as arginine (Arg) and lysine (B10760008) (Lys) within predicted heparin-binding regions (HBRs) are substituted with neutral amino acids. The binding capacity of these mutated EDN proteins to GAGs is then re-evaluated using methods like gel mobility shift assays. This approach has been instrumental in identifying critical arginine residues within three main HBRs of EDN that are essential for heparin binding. nih.govnih.gov

    Cell-Based Binding Assays: The physiological relevance of EDN-GAG interactions is often assessed using cell lines. For instance, bronchial epithelial cells (Beas-2B) are used to study the binding of EDN to cell surface GAGs. nih.govnih.gov The binding strength can be quantified using techniques like flow cytometry or enzyme-linked immunosorbent assays (ELISA). To confirm the role of specific GAGs, cells can be treated with enzymes like heparinase or chondroitinase to remove heparan sulfate (B86663) or chondroitin (B13769445) sulfate from the cell surface before the binding assay is performed. A reduction in EDN binding following enzymatic treatment indicates the importance of that particular GAG in mediating the interaction. nih.gov

    In Silico Computer Modeling: Computational methods, such as molecular docking and dynamics, are used to predict and visualize the interaction between EDN and GAGs at an atomic level. nih.govnih.gov These models help identify potential heparin-binding regions based on the arrangement of positively charged amino acids on the protein's surface. nih.govnih.gov The predictions from in silico models are then typically validated experimentally using the in vitro binding assays described above. nih.gov This combined approach has successfully mapped the key basic amino acid residues in EDN's HBRs that electrostatically interact with the negatively charged sulfate groups of GAGs. nih.gov

    These assays have collectively demonstrated that the binding of EDN to cell surfaces is highly dependent on sulfated GAGs, and the strength of this interaction is related to the level of GAG sulfation. nih.govnih.gov

    Assay TypePrincipleKey Findings for EDN-GAG Interaction
    Gel Mobility Shift AssaySeparates protein-GAG complexes from free GAGs on an agarose gel based on size and charge, causing a shift in the GAG's migration. nih.govDemonstrated direct binding of EDN to low molecular weight heparin (LMWH). nih.gov
    Site-Directed Mutagenesis with Binding AssaysSpecific basic amino acids in EDN are replaced; the mutated protein's ability to bind GAGs is then tested. nih.govnih.govIdentified critical arginine residues in three heparin-binding regions (HBRs) as essential for the interaction. nih.govnih.gov
    Cell-Based Binding AssaysMeasures EDN binding to cell surfaces. Specificity is confirmed by enzymatic removal of surface GAGs (e.g., with heparinase). nih.govConfirmed that cell surface heparan sulfate and other sulfated GAGs are essential for EDN binding to bronchial epithelial cells. nih.gov
    In Silico Molecular DockingComputer algorithms predict the binding conformation and identify key interaction sites between EDN and GAG structures. nih.govnih.govPredicted the specific basic amino acid residues within HBRs that form electrostatic interactions with GAGs. nih.gov

    In Vivo Experimental Models

    Animal Models for Studying EDN-Induced Neurotoxicity

    The neurotoxic properties of this compound are primarily studied through direct administration into the nervous system of laboratory animals, a phenomenon historically known as the "Gordon phenomenon". nih.govnih.gov These models are crucial for characterizing the specific pathological effects of EDN on neural tissues.

    Rabbit and Guinea Pig Models: The foundational research on EDN's neurotoxicity involved the intracerebral or intrathecal injection of purified EDN into rabbits and guinea pigs. nih.govnih.gov This method bypasses the blood-brain barrier and directly exposes the central nervous system to the protein.

    Observed Effects: Animals injected with EDN develop a distinct syndrome characterized by muscular rigidity, ataxia (incoordination), and progression to severe paralysis. nih.gov

    Histopathological Findings: Post-mortem examination of the brains of affected animals reveals widespread and selective loss of Purkinje cells in the cerebellum. nih.govnih.gov A key finding is the development of severe spongy changes (spongiform degeneration) in the white matter of the cerebellum, brainstem, and spinal cord. nih.govnih.gov Electron microscopy has shown that this spongiosis is caused by the formation of vacuoles within the myelin sheaths of axons. nih.gov Axonal degeneration is also a common associated finding. nih.gov

    These animal models have been instrumental in confirming that EDN, a protein derived from eosinophils, is the causative agent of the Gordon phenomenon. nih.govnih.gov They provide a valuable short-term experimental system for investigating the mechanisms of damage to myelinated nerve fibers and Purkinje cells. nih.gov Research has also shown that the ribonucleolytic activity of EDN appears to be necessary for its neurotoxic effects in these models. nih.gov

    Animal ModelMethod of AdministrationKey Neurological and Pathological Observations
    RabbitsIntracerebral or intrathecal injectionDevelopment of ataxia, muscular rigidity, and severe paralysis. nih.gov
    Guinea PigsIntracerebral or intrathecal injectionWidespread loss of cerebellar Purkinje cells and severe spongy degeneration of white matter in the cerebellum, brainstem, and spinal cord. nih.gov

    Models for Investigating EDN's Role in Immune Cell Recruitment and Inflammation

    While direct injection models are used for neurotoxicity, investigating EDN's role in inflammation and immune cell recruitment often involves more complex models that replicate aspects of human inflammatory diseases, particularly those characterized by eosinophilia and a T-helper 2 (Th2) immune response. researchgate.netnih.gov In these models, EDN is studied as a key effector molecule released by activated eosinophils.

    Models of Allergic Airway Inflammation: Mouse models of asthma are frequently used to study eosinophilic inflammation. In these models, animals (commonly BALB/c or C57BL/6 mice) are sensitized and subsequently challenged with an allergen, such as ovalbumin or house dust mite extract. nih.gov This procedure induces a robust inflammatory response in the lungs characterized by the recruitment of large numbers of eosinophils. While these models are not initiated by EDN administration, they are used to study the function of endogenous EDN. Researchers can measure EDN levels in bronchoalveolar lavage fluid and correlate them with the severity of inflammation, airway hyperresponsiveness, and the extent of immune cell infiltration. plos.org

    Helminth Infection Models: Parasitic helminth infections are potent inducers of Th2-type immunity and tissue eosinophilia. researchgate.net Models using nematodes like Trichuris muris in mice result in a strong Th2 response characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which drive the recruitment and activation of eosinophils. researchgate.netnih.gov These models provide a physiologically relevant context to study the release of eosinophil granule proteins, including EDN, and their subsequent effects on host tissues and the immune response.

    Chemically-Induced Inflammation Models: Certain chemicals can be used to induce localized inflammation with a significant eosinophilic component. For example, oxazolone (B7731731) can be applied to the skin to induce contact hypersensitivity, which involves a Th2-polarized immune response and eosinophil infiltration. researchgate.net These models can be adapted to investigate how EDN contributes to the inflammatory cascade.

    In these various models, the role of EDN is investigated by measuring its concentration in biological fluids, observing its localization in tissues via immunohistochemistry, and correlating its presence with the recruitment of other immune cells like dendritic cells, T-cells, and macrophages. mdpi.com EDN has been shown to act as an "alarmin," an endogenous molecule that signals tissue damage and activates the innate immune system, including the maturation of dendritic cells, which are critical for orchestrating the adaptive immune response. mdpi.com

    Future Research Directions and Uncharted Avenues for Eosinophil Derived Neurotoxin

    Elucidating Novel Molecular Interaction Partners of EDN

    A crucial step in fully understanding the biological functions of EDN is to identify the complete network of its molecular interaction partners. While it is known that EDN acts as an endogenous ligand for Toll-like receptor 2 (TLR2), the full scope of its interactome is likely much broader. rupress.orgnih.govh1.conih.govaltmeyers.org Future investigations should focus on comprehensive protein-protein interaction screens to uncover novel receptors, binding partners, and substrates.

    Identifying these partners is critical as they may mediate the diverse, and sometimes opposing, functions attributed to EDN, such as its antiviral activities versus its pro-inflammatory effects. nih.govaltmeyers.org Techniques like yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation (BioID) could reveal previously unknown binding partners in various cell types.

    Table 1: Predicted and Confirmed Molecular Interaction Partners of Eosinophil-Derived Neurotoxin (EDN)

    Interacting ProteinRelevancy Score/EvidencePotential Functional Implication
    Toll-like receptor 2 (TLR2)Confirmed Endogenous LigandInitiation of innate immune signaling pathways in dendritic cells. rupress.orgh1.conih.gov
    Ribonuclease 3 (ECP)95.5% Relevancy ScoreCo-regulation or synergistic action in inflammatory responses.
    Eosinophil Peroxidase (EPX)89.9% Relevancy ScoreInvolvement in coordinated eosinophil effector functions.
    Angiogenin81.3% Relevancy ScorePotential crosstalk in pathways related to ribonuclease activity and tissue remodeling.
    PRG2 (Major Basic Protein)76.6% Relevancy ScoreCollaboration in eosinophil-mediated cytotoxicity and inflammation.

    This table is based on predicted interactions from antibody-based protein interaction databases and confirmed findings from the literature.

    Comprehensive Mapping of EDN Signaling Pathways in Target Cells

    Upon binding to its receptors, such as TLR2, EDN initiates a cascade of intracellular events. rupress.orgnih.gov Current knowledge indicates that EDN activates myeloid dendritic cells by triggering the TLR2-MyD88 signaling pathway. rupress.orgnih.gov This engagement leads to the activation of downstream signaling molecules, including NF-κB and various mitogen-activated protein kinases (MAPKs), such as p42/44 MAPK. rupress.orgmdpi.com

    However, a complete, high-resolution map of these signaling cascades in different target cells (e.g., dendritic cells, macrophages, epithelial cells) is still lacking. Future research should employ systems biology approaches, including phosphoproteomics and transcriptomics, to delineate the precise downstream pathways activated by EDN. Understanding these pathways will be crucial for identifying key nodes that could be targeted to modulate EDN's effects. For instance, dissecting how EDN signaling promotes a T-helper 2 (Th2)-biased immune response will be vital for developing therapies for allergic diseases. h1.co

    Key Downstream Signaling Events Following EDN-TLR2 Interaction:

    Adaptor Protein Recruitment: Myeloid differentiation factor 88 (MyD88) is recruited to the activated TLR2 receptor. rupress.orgnih.gov

    MAPK Activation: Activation of p42/44 mitogen-activated protein kinase (MAPK) in dendritic cells. mdpi.comnih.gov

    Transcription Factor Activation: Activation of NF-κB, a key regulator of inflammatory gene expression. rupress.org

    Investigation of EDN's Role in Emerging Inflammatory and Neurological Conditions

    While EDN is well-established as a player in asthma and allergic diseases, its involvement in other pathologies is an expanding area of research. mdpi.comthermofisher.comnih.gov Recent evidence points towards a potential role for EDN in neurodegenerative diseases. A notable study found that serum levels of EDN were significantly elevated in patients with Amyotrophic Lateral Sclerosis (ALS) compared to healthy controls and individuals with other neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov This finding suggests that EDN could be involved in the pathophysiology of ALS, potentially through its known neurotoxic activities. nih.gov

    Furthermore, given the role of eosinophils and their granule proteins in gut homeostasis and disease, investigating the role of EDN in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, presents a promising research avenue. nih.govmdpi.comresearchgate.net Future studies should explore whether EDN levels in intestinal tissue or stool can serve as a biomarker for IBD activity and whether it contributes to the mucosal inflammation characteristic of these conditions.

    Exploration of Therapeutic Strategies Modulating EDN Activity

    Targeting EDN directly represents a novel therapeutic approach for a variety of inflammatory and potentially neurodegenerative diseases. Several strategies could be explored to modulate its activity.

    One major avenue is the development of specific inhibitors that target its ribonuclease activity, which is known to be essential for some of its biological effects, such as its antiviral properties. mdpi.comnih.gov Small molecule inhibitors or therapeutic RNA molecules could be designed to block the active site of the enzyme.

    Another promising strategy is the development of neutralizing monoclonal antibodies. The availability of anti-EDN antibodies for research applications demonstrates the feasibility of this approach. biocompare.comgenetex.com These could be engineered to bind to EDN and prevent its interaction with receptors like TLR2, thereby blocking its pro-inflammatory signaling. Furthermore, the discovery that EDN can be internalized when conjugated to an antibody targeting the transferrin receptor opens up possibilities for using EDN itself as a vehicle to deliver cytotoxic agents to specific cells, such as cancer cells. nih.govaltmeyers.org

    Q & A

    Q. How can researchers quantify EDN in clinical samples, and what methodological considerations are critical for accuracy?

    EDN levels in serum, plasma, or tissue can be measured using enzyme-linked immunosorbent assays (ELISA) or automated ImmunoCAP platforms, with validation via receiver operating characteristic (ROC) curve analysis to assess diagnostic accuracy. Key parameters include sensitivity (e.g., 95%) and specificity (e.g., 60%) at defined cut-off values (e.g., 27.15 mg/ml) . For tissue localization, immunohistochemistry (IHC) using formalin-fixed paraffin-embedded sections with validated antibodies (e.g., ab238562 at 1:100 dilution) is recommended, with antigen retrieval in citrate buffer (pH 6.0) . Standardized LOINC codes (e.g., 100976-0) ensure consistency in reporting mass/volume measurements in serum or plasma .

    Q. What distinguishes EDN from eosinophil cationic protein (ECP) in functional and structural studies?

    EDN and ECP share 37/55 residue homology and belong to the RNase A superfamily, but differ in glycosylation patterns and functional domains. EDN contains a single complex oligosaccharide, while ECP exhibits two charge isoforms (ECP-1, ECP-2) with additional glycosylation . Functionally, EDN has potent antiviral activity via RNase-dependent mechanisms, whereas ECP demonstrates stronger antibacterial effects (e.g., against Staphylococcus aureus) independent of RNase activity, as shown by mutagenesis studies (e.g., Lys→Arg/His→Asp substitutions in ECP) .

    Q. What is the role of EDN in eosinophil-associated diseases, and how can its pathophysiological contributions be studied?

    EDN is implicated in eosinophilic esophagitis (EoE), asthma, and eosinophilic granulomatosis with polyangiitis (EGPA). In EoE, EDN deposition in esophageal tissues correlates with disease severity, validated via IHC and dysphagia questionnaires . In EGPA, urinary EDN levels serve as a biomarker for monitoring treatment response to biologics like mepolizumab, with prospective observational studies linking reduced EDN to improved neuropathy . Experimental models should integrate eosinophil-specific markers (e.g., CD66b) and granule protein profiling .

    Advanced Research Questions

    Q. How does EDN activate innate and adaptive immune responses at the molecular level?

    EDN acts as an alarmin by binding Toll-like receptor 2 (TLR2) via the MyD88 pathway, inducing dendritic cell (DC) maturation and enhancing antigen-specific Th2 responses (e.g., IL-5/IL-13 production). This mechanism is validated using TLR2-knockout models and DC chemotaxis assays . Structural studies identify Arg-64 and Thr-132 as critical residues for RNase activity, which synergize with antiviral function .

    Q. What evolutionary mechanisms underlie EDN’s functional divergence from ancestral RNases?

    Ancestral protein reconstruction reveals that EDN evolved enhanced ribonucleolytic activity (~13-fold increase) through complementary substitutions (Arg-64→Ser, Thr-132→Arg) after gene duplication. These substitutions created a microenvironment enabling antiviral specificity, validated via phylogenetic analysis and ribonuclease activity assays in primate lineages .

    Q. How can researchers reconcile contradictory findings on EDN’s RNase-dependent versus -independent functions?

    Discrepancies arise in studies linking EDN’s cytotoxicity to RNase activity. For example, EDN’s antibacterial effects are minimal compared to ECP, despite shared RNase homology. Methodologically, mutagenesis (e.g., catalytic site inactivation) and functional segregation assays (e.g., ribonuclease activity vs. membrane disruption) are critical to dissect mechanisms .

    Q. What structural determinants govern EDN’s antiviral specificity, and how can they be exploited therapeutically?

    Loop L7 insertions in EDN are essential for antiviral activity against respiratory syncytial virus (RSV). Crystallographic studies and site-directed mutagenesis (e.g., residue deletion in loop L7) demonstrate reduced viral neutralization, guiding the design of EDN-derived peptides for antiviral therapies .

    Q. How can EDN serve as a dynamic biomarker in longitudinal clinical studies?

    In aspirin-exacerbated respiratory disease (AERD), plasma EDN levels predict diagnosis with an AUC of 0.74 (95% CI: 0.62–0.83) via logistic regression. Longitudinal studies require repeated sampling and adjustment for eosinophil activation confounders (e.g., IL-5 levels) .

    Q. What experimental models best recapitulate EDN’s dual roles in host defense and immunopathology?

    In vitro models using human DCs exposed to recombinant EDN (rEDN) quantify chemotaxis (Boyden chamber assays) and cytokine secretion (multiplex ELISA). In vivo, murine eosinophil-associated RNase (mEAR) knock-ins approximate EDN’s role in antiviral defense, though species-specific glycosylation differences require caution .

    Q. How does EDN modulate RNA virus evolution, and what are the implications for viral resistance?

    EDN’s RNase activity degrades viral RNA genomes, as shown in HIV-1 and RSV. Serial passaging of viruses in EDN-treated cell cultures identifies escape mutations, mapped via next-generation sequencing. This approach informs antiviral drug resistance mechanisms .

    Methodological Guidelines

    • Contradiction Analysis : Use meta-regression to address heterogeneity in EDN biomarker studies (e.g., variable cut-offs across cohorts) .
    • Ethical Compliance : Human studies must adhere to Helsinki Declaration guidelines, with informed consent for biomarker sampling .
    • Data Transparency : Report LOINC codes, antibody clones (e.g., ab238562), and RNase activity units (e.g., kcat/KM) for reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.